4-Bromo-5-fluoro-1H-indazole
Overview
Description
“4-Bromo-5-fluoro-1H-indazole” is a chemical compound with the CAS Number: 1056264-22-2 . It has a molecular weight of 215.02 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction . The process starts with 3-fluoro-2-methylbenzene amine as the raw material. It undergoes a bromination reaction, followed by a ring closure reaction, and finally a deprotection reaction . This method is considered to be mild, simple, and short, making it suitable for large-scale industrial production .
Molecular Structure Analysis
The molecular formula of this compound is C7H4BrFN2 . The InChI Code is 1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H, (H,10,11) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include bromination, ring closure, and deprotection . The bromination reaction involves the addition of a bromine atom to the molecule. The ring closure reaction forms the indazole ring structure. The deprotection reaction removes the protecting group to yield the final product .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.70±0.1 g/cm3 . The storage temperature is room temperature, and it should be kept sealed in a dry place .
Scientific Research Applications
Thermodynamic and Quantum Chemical Evaluation
One application involves the study of Schiff bases, which include compounds similar to 4-Bromo-5-fluoro-1H-indazole, as corrosion inhibitors on mild steel in acidic media. The research by Turuvekere K. Chaitra, K. Mohana, & H. C. Tandon (2015) focuses on the thermodynamic, electrochemical, and quantum chemical evaluation of these inhibitors, highlighting their efficiency and the mechanisms behind their protective action against corrosion.
Synthesis and Chemical Reactivity
Another significant application is in the synthesis and chemical reactivity of indazole derivatives. David J. Slade et al. (2009) discuss the regioselective protection and subsequent amine coupling reactions of indazoles, demonstrating the versatility of these compounds in creating novel derivatives with potential pharmacological activities.
Antimicrobial Applications
The antimicrobial screening of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains, as studied by N. Rezki et al. (2017), illustrates another application area. These compounds showed promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents.
Corrosion Inhibition
Research on heterocyclic diazoles, including indazole derivatives, as inhibitors for acidic iron corrosion was conducted by K. Babić-Samardžija et al. (2005). This study highlights their efficiency in preventing metal corrosion, contributing to materials preservation and extending the lifecycle of metallic structures in harsh environments.
Fluorophore Development
The development of biheteroaryl fluorophores through oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes is detailed by Yangyang Cheng et al. (2016). These Indazo-Fluors exhibit tunable emissions, offering applications in bioimaging and as fluorescent probes for various biological studies.
Safety and Hazards
The safety information for 4-Bromo-5-fluoro-1H-indazole indicates that it is hazardous . The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/vapors and avoiding contact with skin and eyes .
Relevant Papers
The relevant papers retrieved discuss the synthesis and properties of 1H-indazole , and the synthetic methods of the fluoro- 1H- indazole of the bromo- 4 . These papers provide valuable insights into the synthesis, properties, and potential applications of this compound.
Mechanism of Action
Target of Action
4-Bromo-5-fluoro-1H-indazole is a type of indazole, a class of compounds that have been investigated and applied in producing various biologically active compounds Indazoles in general have been known to interact with a variety of targets, including hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
It is known that indazoles interact with their targets through various mechanisms, often involving the formation of hydrogen bonds . The presence of bromine and fluorine atoms in the this compound molecule may influence its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Given the known targets of indazoles, it can be inferred that this compound may influence pathways related to hiv protease, serotonin receptors, aldol reductase, and acetylcholinesterase .
Result of Action
Given the known targets of indazoles, it can be inferred that this compound may have potential effects on hiv protease activity, serotonin receptor antagonism, aldol reductase inhibition, and acetylcholinesterase inhibition .
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLGFMRGIJMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731418 | |
Record name | 4-Bromo-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056264-22-2 | |
Record name | 4-Bromo-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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